molecular formula C17H22O5 B1643085 13-Acetoxy-3beta-hydroxygermacra-1(10)E,4E,7(11)-trien-12,6alpha-olide

13-Acetoxy-3beta-hydroxygermacra-1(10)E,4E,7(11)-trien-12,6alpha-olide

Cat. No.: B1643085
M. Wt: 306.4 g/mol
InChI Key: DSMOADJYFRMMKC-JBYUELLOSA-N
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Description

13-Acetoxy-3beta-hydroxygermacra-1(10)E,4E,7(11)-trien-12,6alpha-olide is a complex organic compound with a unique structure that includes multiple stereocenters and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-Acetoxy-3beta-hydroxygermacra-1(10)E,4E,7(11)-trien-12,6alpha-olide typically involves multiple steps, including the formation of the cyclodeca[b]furan core and subsequent functionalization. Key steps may include:

    Formation of the cyclodeca[b]furan core: This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Functionalization: Introduction of the hydroxy, oxo, and methyl acetate groups through selective reactions such as hydroxylation, oxidation, and esterification.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

13-Acetoxy-3beta-hydroxygermacra-1(10)E,4E,7(11)-trien-12,6alpha-olide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo group can be reduced to form an alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

13-Acetoxy-3beta-hydroxygermacra-1(10)E,4E,7(11)-trien-12,6alpha-olide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 13-Acetoxy-3beta-hydroxygermacra-1(10)E,4E,7(11)-trien-12,6alpha-olide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, leading to altered metabolic pathways.

    Receptor binding: It may bind to specific receptors, triggering a cascade of cellular responses.

    DNA interaction: The compound may interact with DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

13-Acetoxy-3beta-hydroxygermacra-1(10)E,4E,7(11)-trien-12,6alpha-olide can be compared with similar compounds such as:

    [(6E,9S,10E,11aR)-9-acetyloxy-6,10-dimethyl-2-oxo-5,8,9,11a-tetrahydro-4H-cyclodeca[b]furan-3-yl]methyl acetate: Similar structure but with an acetyloxy group instead of a hydroxy group.

    [(3aS,6E,9S,11aR)-9-hydroxy-6,10-dimethyl-3-methylene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2(3H)-one]: Similar core structure but with different functional groups.

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H22O5

Molecular Weight

306.4 g/mol

IUPAC Name

[(6E,9S,10E,11aR)-9-hydroxy-6,10-dimethyl-2-oxo-5,8,9,11a-tetrahydro-4H-cyclodeca[b]furan-3-yl]methyl acetate

InChI

InChI=1S/C17H22O5/c1-10-4-6-13-14(9-21-12(3)18)17(20)22-16(13)8-11(2)15(19)7-5-10/h5,8,15-16,19H,4,6-7,9H2,1-3H3/b10-5+,11-8+/t15-,16+/m0/s1

InChI Key

DSMOADJYFRMMKC-JBYUELLOSA-N

SMILES

CC1=CCC(C(=CC2C(=C(C(=O)O2)COC(=O)C)CC1)C)O

Isomeric SMILES

C/C/1=C\C[C@@H](/C(=C/[C@@H]2C(=C(C(=O)O2)COC(=O)C)CC1)/C)O

Canonical SMILES

CC1=CCC(C(=CC2C(=C(C(=O)O2)COC(=O)C)CC1)C)O

Origin of Product

United States

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